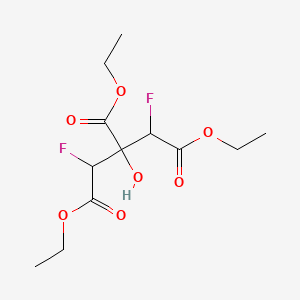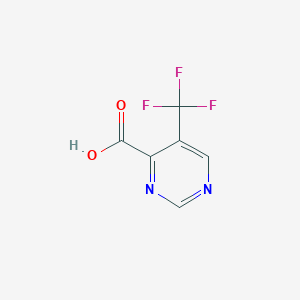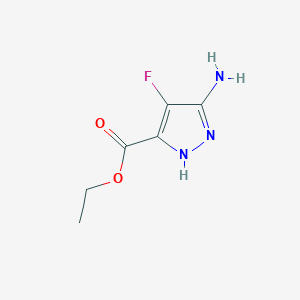![molecular formula C21H16N4O4S B12942748 Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]- CAS No. 61335-57-7](/img/structure/B12942748.png)
Benzenesulfonamide, 4-methyl-N-[2-(4-nitrophenyl)-4-quinazolinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring . Subsequent nitration and sulfonation reactions introduce the nitrophenyl and benzenesulfonamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of other complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinazoline core can inhibit certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
- 4-Amino-N-[(4-oxo-3-substituted aryl-3,4-dihydroquinazolin-2-yl)alkyl]benzenesulfonamide derivatives
Uniqueness
4-Methyl-N-(2-(4-nitrophenyl)quinazolin-4-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the nitrophenyl group enhances its potential as an antibacterial and anticancer agent, while the benzenesulfonamide group contributes to its solubility and stability .
Eigenschaften
CAS-Nummer |
61335-57-7 |
|---|---|
Molekularformel |
C21H16N4O4S |
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
4-methyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H16N4O4S/c1-14-6-12-17(13-7-14)30(28,29)24-21-18-4-2-3-5-19(18)22-20(23-21)15-8-10-16(11-9-15)25(26)27/h2-13H,1H3,(H,22,23,24) |
InChI-Schlüssel |
UEGWQQXRGUJBDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



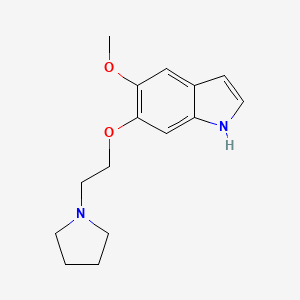
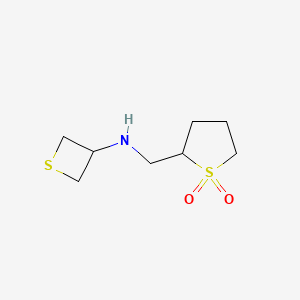
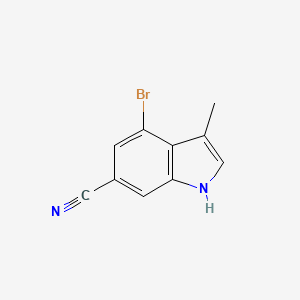
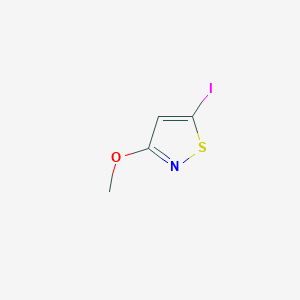
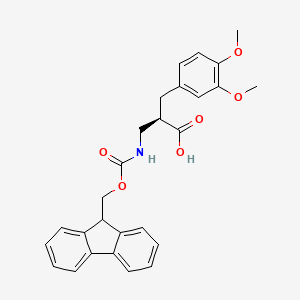
![2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropan-1-ol](/img/structure/B12942712.png)

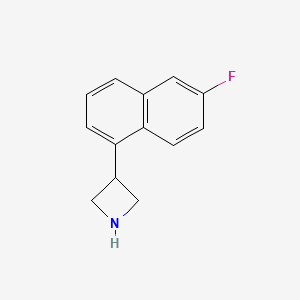
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12942733.png)
![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B12942746.png)
